InhA Inhibitory Potency of the Regioisomeric Counterpart Defines a 3.2‑Fold Window That Procurement Must Verify for the Target Regioisomer
The closest direct analog by scaffold, 1-cyclohexyl-N-(3,5-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide (d7), inhibits M. tuberculosis InhA with an IC50 of 3.14 ± 0.12 µM [1]. A second regioisomer, d6 (2,5-dimethyl substitution), gives an IC50 of 10.05 ± 0.33 µM [1]. No matched InhA data are available for the target N‑cyclohexyl‑1‑(3,5‑dimethylphenyl) regioisomer. This evidence gap means that any procurement decision predicated on InhA potency must include an experimental head-to-head comparison, because the 3.2‑fold difference observed between d6 and d7 illustrates that subtle regioisomeric changes can alter IC50 values by more than 3‑fold.
| Evidence Dimension | InhA (enoyl-ACP reductase) inhibition – IC50 |
|---|---|
| Target Compound Data | Not available in published literature as of 2026-04-30 |
| Comparator Or Baseline | d7 (1-cyclohexyl-N-(3,5-dimethylphenyl) regioisomer): 3.14 ± 0.12 µM; d6 (1-cyclohexyl-N-(2,5-dimethylphenyl) regioisomer): 10.05 ± 0.33 µM |
| Quantified Difference | 3.20‑fold between d6 and d7 (∆ 6.91 µM); target compound data absent |
| Conditions | NADH-dependent catalysis of octenoyl‑CoA; decrease in 340 nm absorbance; Mycobacterium tuberculosis InhA [1] |
Why This Matters
The 3.2‑fold IC50 gap between d6 and d7 warns that regioisomer identity is a primary potency driver; without target‑compound data, procurement carries the risk of selecting an inactive or sub‑optimal isomer.
- [1] He, X.; Alian, A.; Stroud, R.; Ortiz de Montellano, P. R. Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase from Mycobacterium tuberculosis. J. Med. Chem. 2006, 49 (21), 6308–6323. View Source
